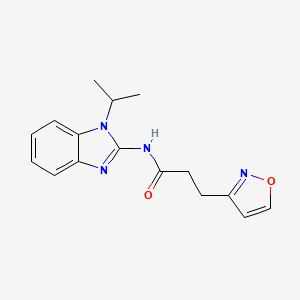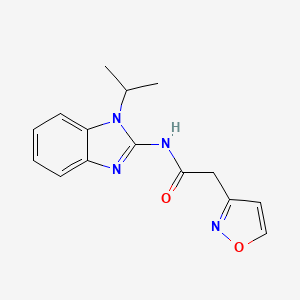![molecular formula C19H22N4OS B7047734 4-[4-[(5-Ethoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine](/img/structure/B7047734.png)
4-[4-[(5-Ethoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(5-Ethoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine, piperazine, and thienopyridine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(5-Ethoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxypyridine Intermediate: This step involves the ethylation of pyridine to form 5-ethoxypyridine.
Piperazine Coupling: The 5-ethoxypyridine is then reacted with piperazine under controlled conditions to form the piperazinyl intermediate.
Thienopyridine Formation: The final step involves the cyclization of the piperazinyl intermediate with a thienopyridine precursor under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(5-Ethoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-[(5-Ethoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[4-[(5-Ethoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(5-Methoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine
- 4-[4-[(5-Propoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine
Uniqueness
4-[4-[(5-Ethoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-[4-[(5-ethoxypyridin-3-yl)methyl]piperazin-1-yl]thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-2-24-16-11-15(12-20-13-16)14-22-6-8-23(9-7-22)19-17-4-10-25-18(17)3-5-21-19/h3-5,10-13H,2,6-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSITVHVDZHMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)CN2CCN(CC2)C3=NC=CC4=C3C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-cyclopropylazetidin-2-yl)methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B7047652.png)
![1-(1-Benzofuran-5-ylmethyl)-3-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-yl]urea](/img/structure/B7047670.png)
![(2R)-N-[4-(methoxymethyl)-3-(trifluoromethyl)phenyl]-2-(methylsulfonylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7047677.png)



![1-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7047714.png)
![3-(cyclopropylmethyl)-N-[(4-pyridin-4-ylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B7047729.png)
![2-[Acetyl-[[4-[(2-chloro-1-benzofuran-3-yl)methyl]morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7047744.png)
![N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-methyl-1,2-thiazole-3-carboxamide](/img/structure/B7047750.png)
![N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B7047753.png)
![(1R,2R)-N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7047762.png)
![N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,4-dimethoxy-2-methylbenzamide](/img/structure/B7047770.png)
![N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethyl-2H-1-benzofuran-5-carboxamide](/img/structure/B7047774.png)
